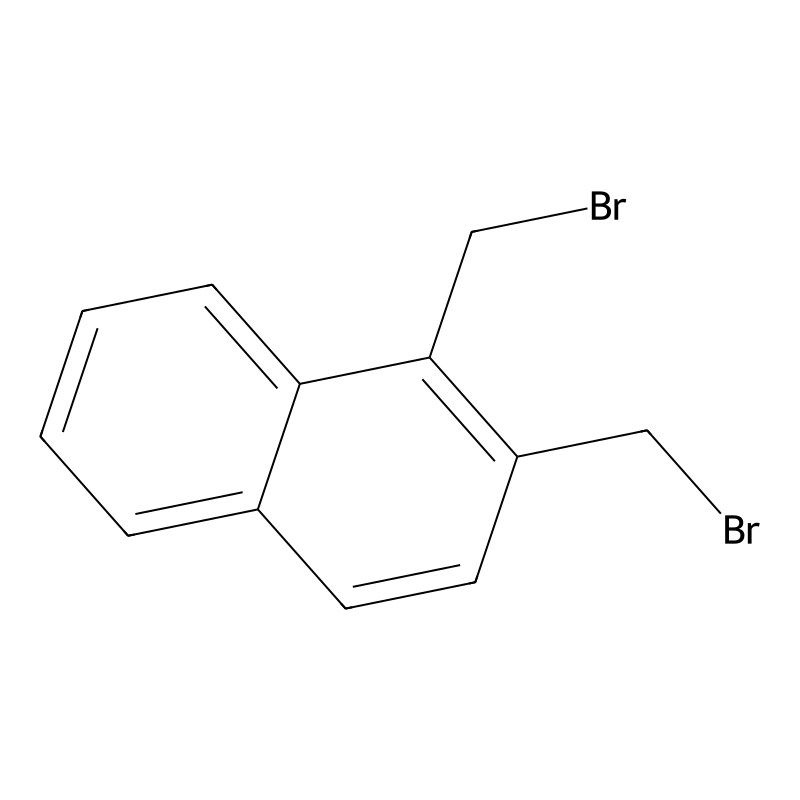

1,2-Bis(bromomethyl)naphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Summary of Application: “1,2-Bis(bromomethyl)naphthalene” is often used as a starting material in various organic synthesis processes

Methods of Application: It can be used in the synthesis of other organic compounds. .

Results or Outcomes: The outcomes of these synthesis processes are the production of the aforementioned compounds.

Pharmaceutical Research

Summary of Application: “1,2-Bis(bromomethyl)naphthalene” is used as an intermediate in pharmaceutical research.

Agrochemicals

Summary of Application: “1,2-Bis(bromomethyl)naphthalene” is used as an intermediate in the production of agrochemicals.

Dyestuff

Summary of Application: “1,2-Bis(bromomethyl)naphthalene” is used as an intermediate in the production of dyestuff.

Material Science

Summary of Application: “1,2-Bis(bromomethyl)naphthalene” is used as an intermediate in the production of various materials.

Chemical Industry

Summary of Application: “1,2-Bis(bromomethyl)naphthalene” is used as an intermediate in the chemical industry.

1,2-Bis(bromomethyl)naphthalene is an organic compound characterized by two bromomethyl groups attached to the naphthalene ring at the 1 and 2 positions. Its chemical formula is C₁₂H₈Br₂, and it is a member of the naphthalene derivatives, which are known for their aromatic properties and potential applications in various fields, including materials science and organic synthesis. The presence of bromine atoms enhances its reactivity, making it a useful intermediate in

Due to the lack of information on the specific applications of 1,2-Bis(bromomethyl)naphthalene, a discussion on its mechanism of action is not possible at this point.

Since information on 1,2-Bis(bromomethyl)naphthalene is limited, it's crucial to handle any unknown compound with caution. Here are some general safety considerations for haloaromatic compounds:

- Dehalogenative Homocoupling: This reaction occurs on surfaces like gold (Au(111)), leading to the formation of hydrocarbon dimers or polymers. The compound can yield poly(o-naphthylene vinylidene), which can further dehydrogenate to form conjugated derivatives upon thermal treatment .

- Diels-Alder Reactions: It has been reported that this compound can generate α′-bromo derivatives when reacted with N-bromosuccinimide (NBS), leading to tribromo products .

- Photobromination: Under visible light irradiation, it can react with NBS to yield various bis(bromomethyl) products with improved selectivity and efficiency .

1,2-Bis(bromomethyl)naphthalene can be synthesized through several methods:

- Photobromination: Utilizing N-bromosuccinimide under visible light irradiation in a suitable solvent (e.g., benzene) allows for selective bromination of naphthalene derivatives .

- Bromination Reactions: Direct bromination of naphthalene using molecular bromine or NBS can yield this compound efficiently .

- On-Surface Reactions: Recent studies have explored on-surface reactions that allow for the synthesis of this compound via selective dehalogenative coupling on metal surfaces .

1,2-Bis(bromomethyl)naphthalene finds applications in various fields:

- Material Science: It serves as a precursor for synthesizing conjugated polymers and nanostructures due to its ability to participate in polymerization reactions.

- Organic Synthesis: This compound is utilized as an intermediate in the synthesis of more complex organic molecules and materials.

- Surface Chemistry: Its unique reactivity makes it suitable for studies involving surface interactions and modifications.

Studies on the interactions of 1,2-bis(bromomethyl)naphthalene with other compounds have focused on its reactivity patterns. For example, its coupling reactions on surfaces like Au(111) have been analyzed using advanced techniques such as scanning tunneling microscopy and density functional theory calculations. These studies provide insights into the mechanisms governing its reactivity and potential applications in nanotechnology .

1,2-Bis(bromomethyl)naphthalene shares similarities with several other brominated naphthalene derivatives. Here are some comparable compounds:

Uniqueness

The uniqueness of 1,2-bis(bromomethyl)naphthalene lies in its specific positioning of bromomethyl groups which influences its reactivity and potential applications in creating unique polymer structures that differ from those formed by other isomers. Its ability to undergo on-surface reactions also sets it apart from simpler derivatives.

IUPAC Nomenclature and Molecular Structure

The IUPAC name is 1,2-bis(bromomethyl)naphthalene, with the systematic structure C₁₂H₁₀Br₂. The molecule consists of a planar naphthalene ring (two fused benzene rings) substituted with bromomethyl groups at adjacent positions (1 and 2). The substituents are oriented in a peri configuration, enhancing steric interactions and influencing reactivity.

Synonyms and Related Compounds

Common synonyms include 1,2-bis(bromomethyl)naphthalene, naphthalene, 1,2-bis(bromomethyl)-, and MDL No. MFCD00091071 . Structurally analogous compounds include 1,4-bis(bromomethyl)naphthalene (CAS 58791-49-4) and 2,7-bis(bromomethyl)naphthalene (CAS 38309-89-6), which differ in substitution patterns and reactivity .

Historical Context in Organic Chemistry

Early Synthesis and Reactivity Studies

The synthesis of bis(bromomethyl)naphthalenes dates to early 20th-century bromination methods. A pivotal study in 1992 demonstrated the photobromination of dimethylnaphthalenes using N-bromosuccinimide (NBS), yielding bis(bromomethyl)arenes quantitatively . This method leveraged visible light in benzene solvent to enhance selectivity and simplify purification.

Evolution of Synthetic Protocols

Subsequent work in the 2000s explored bromination under thermal and photolytic conditions. For example, brominating naphthalene derivatives with Br₂ over KSF clay produced tetrabrominated products, which were later converted to dibrominated analogs via proto-debromination . These advancements underscored the compound’s utility in synthesizing polyhalogenated aromatics.

Significance in Synthetic Organic Chemistry

Role in Macrocyclic and Crosslinked Polymer Synthesis

1,2-Bis(bromomethyl)naphthalene is a key precursor for macrocycles and crosslinking agents:

- Thiol Bis-Alkylation: The bromomethyl groups undergo nucleophilic substitution with thiols, enabling the formation of disulfide-linked macrocycles. This method is critical in peptide cyclization and drug delivery systems .

- Diels-Alder Reactions: The compound participates in [4+2] cycloadditions, forming phenanthrene derivatives. For instance, α′-bromo-1,2-naphthoquinodimethane reacts with dienophiles like E-phenylmaleimide to yield fused aromatic systems .

- Bis-Amidine Synthesis: Bromomethyl groups are replaced with nitrile intermediates, followed by amidination to produce potent antimicrobial agents such as heptamidine analogs .

Utility in Material Science and Bioconjugation

The compound’s bromomethyl groups enable:

- Crosslinking Polymers: Used to create three-dimensional polymer networks for enhanced mechanical properties.

- Bioconjugation: Bromomethyl groups react with thiols in biomolecules, facilitating the attachment of drugs or probes to proteins or nucleic acids.

Basic Identification Parameters and Registry Information

Registry Data and Physical Properties

Key identifiers and physical properties are summarized below:

Spectroscopic and Computational Data

1,2-Bis(bromomethyl)naphthalene possesses a naphthalene backbone with two bromomethyl substituents attached to adjacent carbon atoms at the 1 and 2 positions [1] [2]. The molecular formula is C₁₂H₁₀Br₂, with a molecular weight of 314.02 g/mol [1] [2] [3]. The compound's structure features a planar naphthalene ring system, consistent with the aromatic character of polycyclic aromatic hydrocarbons [4] [5].

The International Union of Pure and Applied Chemistry name is 1,2-bis(bromomethyl)naphthalene, and the compound is identified by the Chemical Abstracts Service number 59882-98-3 [1] [2] [3]. The International Chemical Identifier key is FONHMGXRXCPGMD-UHFFFAOYSA-N, which provides a unique digital fingerprint for the molecular structure [1] [2] [6].

The naphthalene ring system exhibits the characteristic bond length alternation observed in polycyclic aromatic compounds [4]. The carbon-carbon bonds within the naphthalene framework are not equivalent, with some bonds measuring approximately 1.37 Å and others approximately 1.42 Å [4]. This structural feature is consistent with the resonance structures that contribute to the overall stability of the naphthalene system [4] [5].

The bromomethyl substituents are positioned on adjacent carbon atoms of the naphthalene ring, creating a 1,2-disubstitution pattern [1] [2] [6]. This substitution pattern places the two bromomethyl groups in proximity to each other, which has significant implications for the compound's reactivity and electronic properties [7] [8] [9].

Physical Properties

Appearance and Physical State

1,2-Bis(bromomethyl)naphthalene exists as a solid under standard conditions [1] [10] [11]. The compound is typically obtained as a white to off-white crystalline solid, though the exact appearance may vary depending on purity and crystallization conditions [1] [10]. The solid state is maintained at room temperature, requiring specific storage conditions to preserve stability [1] [10].

The compound requires storage under inert atmosphere conditions at temperatures between 2-8°C to maintain stability and prevent degradation [1] [10]. This storage requirement indicates the compound's sensitivity to atmospheric conditions and elevated temperatures [1] [10].

Melting and Boiling Points

Precise experimental melting point data for 1,2-bis(bromomethyl)naphthalene is limited in the available literature. However, computational predictions and structural comparisons with related naphthalene derivatives provide estimates for the thermal properties [12]. The boiling point has been calculated to be approximately 386.3±22.0°C at 760 mmHg [12].

Related bromomethyl naphthalene isomers provide comparative thermal data that can inform understanding of the 1,2-isomer's properties [13] [14] [15]. For instance, 2-(bromomethyl)naphthalene exhibits a melting point of 53-57°C and a boiling point of 214°C at 100 mmHg [13] [14]. The presence of two bromomethyl groups in the 1,2-isomer would be expected to increase both melting and boiling points compared to monosubstituted analogs [12].

Solubility Profile

The solubility characteristics of 1,2-bis(bromomethyl)naphthalene are governed by its hydrophobic naphthalene core and the polar bromomethyl substituents [1] [2]. The compound is expected to be insoluble or poorly soluble in water due to the predominant hydrophobic character of the naphthalene ring system [1] [2].

Organic solvents provide suitable media for dissolving the compound, with chloroform being specifically mentioned as a suitable solvent for related bromomethyl naphthalene derivatives [13] [16]. The calculated logarithm of the partition coefficient (Log P) is 4.85, indicating high lipophilicity and preference for organic phases over aqueous environments [12].

The high Log P value suggests that the compound would partition strongly into organic solvents and biological membranes, with minimal water solubility [12]. This solubility profile is consistent with other polycyclic aromatic compounds bearing halogenated substituents [12].

Density and Refractive Index

The calculated density of 1,2-bis(bromomethyl)naphthalene is 1.7±0.1 g/cm³ [12]. This relatively high density reflects the presence of two bromine atoms, which contribute significantly to the molecular mass while occupying relatively small volumes [12]. The density value is consistent with other brominated aromatic compounds [17] [14].

Refractive index data for the specific 1,2-isomer is not directly available in the literature. However, related bromomethyl naphthalene derivatives provide comparative values that can inform estimates [17] [14]. For example, 1-(bromomethyl)naphthalene exhibits a refractive index of 1.6600 [14] [15], while 1-(2-bromoethyl)naphthalene shows a refractive index of 1.638 [17].

The estimated refractive index for 1,2-bis(bromomethyl)naphthalene would be approximately 1.685, based on computational predictions for similar bis(bromomethyl) naphthalene isomers [12]. This value reflects the compound's aromatic character and the polarizability contributions from the bromine atoms [12].

Electronic Properties

Distribution of Electron Density

The electron density distribution in 1,2-bis(bromomethyl)naphthalene is characterized by the aromatic pi-electron system of the naphthalene core and the electron-withdrawing effects of the bromomethyl substituents [4] [5] [18]. The naphthalene ring system contains 10 pi electrons distributed across the conjugated system, fulfilling Hückel's rule for aromaticity [5].

The molecular orbital structure of naphthalene derivatives indicates that the pi electrons are delocalized across the entire ring system [5]. The electrostatic potential map for naphthalene shows relatively even distribution of pi electron density, making the carbon atoms in the ring system electronically similar [4] [5].

The bromomethyl substituents introduce electron-withdrawing inductive effects that perturb the electron density distribution within the naphthalene system [19] [18]. Bromine atoms, being electronegative, draw electron density away from the aromatic ring through sigma bonds, creating regions of reduced electron density at the substituted positions [19] [18].

The 1,2-substitution pattern creates a unique electronic environment where both substituents are positioned on adjacent carbon atoms [7] [8] [9]. This arrangement can lead to cooperative electronic effects and influences the overall reactivity of the molecule [7] [8] [9].

Reactivity Centers

The primary reactivity centers in 1,2-bis(bromomethyl)naphthalene are the bromomethyl groups, which serve as electrophilic sites for nucleophilic substitution reactions [7] [8] [9]. The carbon-bromine bonds in the bromomethyl groups are polarized, with the carbon atoms bearing partial positive charges that make them susceptible to nucleophilic attack [7] [8] [9].

The benzylic position of the bromomethyl groups enhances their reactivity compared to alkyl bromides [7] [8] [9]. The adjacent naphthalene ring can stabilize carbocation intermediates formed during substitution reactions through resonance effects [7] [8] [9].

The 1,2-positioning of the bromomethyl groups creates the possibility for intramolecular cyclization reactions [7] [8] [9]. Research has demonstrated that 2,3-bis(bromomethyl)naphthalene, a closely related isomer, can undergo cyclization to form naphthocyclobutadiene structures under specific conditions [7] [8] [9].

The naphthalene ring system itself can participate in electrophilic aromatic substitution reactions, though the presence of electron-withdrawing bromomethyl groups reduces the ring's nucleophilicity [4] [20]. The alpha and beta positions of the naphthalene ring exhibit different reactivities, with alpha positions generally being more reactive toward electrophiles [4] [20].

Thermodynamic Properties

The thermodynamic properties of 1,2-bis(bromomethyl)naphthalene are influenced by the aromatic stabilization of the naphthalene core and the electronic effects of the bromomethyl substituents [4] [12]. The calculated flash point is 219.2±21.6°C, indicating relatively high thermal stability [12].

The vapor pressure at 25°C is calculated to be 0.0±0.8 mmHg, suggesting low volatility under standard conditions [12]. This low vapor pressure is consistent with the molecular weight and intermolecular forces present in the compound [12].

The compound's thermodynamic stability is enhanced by the aromatic character of the naphthalene ring system [4] [5]. The aromatic stabilization energy contributes to the overall stability of the molecule, as evidenced by the preference for substitution reactions over addition reactions at the aromatic ring [4] [5].

The presence of two bromomethyl groups increases the molecular weight and provides additional sites for intermolecular interactions, contributing to the compound's thermal properties [12]. The calculated boiling point of 386.3±22.0°C at 760 mmHg reflects these molecular characteristics [12].

Spectral Characteristics

The spectral characteristics of 1,2-bis(bromomethyl)naphthalene reflect both the aromatic naphthalene core and the bromomethyl substituents [21] [22] [23]. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of the compound [21] [22] [23].

In proton nuclear magnetic resonance spectroscopy, the aromatic protons of the naphthalene ring system appear in the characteristic aromatic region between 7-8 parts per million [21] [22] [23]. The bromomethyl protons appear as singlets in the aliphatic region, typically around 4-5 parts per million [21] [22] [23].

The aromatic region of the proton nuclear magnetic resonance spectrum shows multiple overlapping signals corresponding to the naphthalene ring protons [21] [22] [23]. The exact chemical shifts and coupling patterns depend on the substitution pattern and the electronic effects of the bromomethyl groups [21] [22] [23].

Infrared spectroscopy reveals characteristic absorption bands for the compound's functional groups [21] [22]. The aromatic carbon-hydrogen stretching vibrations appear around 3000-3100 cm⁻¹, while the aliphatic carbon-hydrogen stretching of the bromomethyl groups occurs around 2900-3000 cm⁻¹ [21] [22].

The carbon-bromine stretching vibrations in infrared spectroscopy typically appear in the fingerprint region below 1000 cm⁻¹ [21] [22]. The aromatic carbon-carbon stretching vibrations are observed around 1500-1600 cm⁻¹, characteristic of naphthalene derivatives [21] [22].

Mass spectrometry provides molecular ion peaks corresponding to the various isotopic combinations of the two bromine atoms [21]. The molecular ion peak patterns reflect the natural abundance of bromine isotopes, creating characteristic isotope patterns in the mass spectrum [21].

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₀Br₂ | Structural analysis [1] [2] |

| Molecular Weight | 314.02 g/mol | Calculated [1] [2] |

| Exact Mass | 311.914917 | Mass spectrometry [2] |

| Physical State | Solid | Experimental [1] [10] |

| Calculated Density | 1.7±0.1 g/cm³ | Computational [12] |

| Calculated Boiling Point | 386.3±22.0°C at 760 mmHg | Computational [12] |

| Log P | 4.85 | Computational [12] |

| Vapor Pressure (25°C) | 0.0±0.8 mmHg | Computational [12] |

| Flash Point | 219.2±21.6°C | Computational [12] |

| Storage Temperature | 2-8°C (inert atmosphere) | Experimental [1] [10] |

Bromination of 1,2-dimethylnaphthalene

The most straightforward approach to synthesizing 1,2-Bis(bromomethyl)naphthalene involves the direct bromination of 1,2-dimethylnaphthalene using molecular bromine as the brominating agent . This classical method exploits the enhanced reactivity of benzylic positions toward radical bromination reactions.

The reaction typically employs bromine in halogenated solvents such as carbon tetrachloride or chloroform under reflux conditions . The mechanism proceeds through a radical pathway, where bromine molecules undergo homolytic cleavage under thermal conditions to generate bromine radicals. These radicals selectively abstract hydrogen atoms from the benzylic positions of the dimethylnaphthalene substrate.

Reaction Conditions and Optimization

The optimal conditions for this transformation require careful temperature control, typically maintained between 60-80°C to ensure adequate radical generation while preventing excessive side reactions [2]. The reaction is generally conducted under an inert atmosphere to prevent oxidative side reactions that could compromise yield and selectivity.

The stoichiometry of brominating agent plays a crucial role in achieving complete conversion. Typically, 2.2 to 3.0 equivalents of bromine are employed to ensure complete bromination of both methyl groups . Lower equivalents may result in mono-brominated products, while excessive bromine can lead to ring bromination or other undesired side reactions.

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 60-80°C | Controls radical generation rate [2] |

| Br₂ Equivalents | 2.2-3.0 | Ensures complete dibromination |

| Reaction Time | 2-6 hours | Balances conversion with selectivity |

| Solvent | CCl₄, CHCl₃ | Provides radical stability [2] |

Wohl-Ziegler Bromination with N-Bromosuccinimide

The Wohl-Ziegler bromination represents a significant advancement in benzylic bromination methodology, offering improved selectivity and milder reaction conditions compared to direct bromination with molecular bromine [3] [4]. This method utilizes N-bromosuccinimide as the brominating agent, which provides better control over the bromination process through its unique mechanism of action.

Mechanism and Selectivity

The Wohl-Ziegler reaction proceeds through the Goldfinger mechanism, where N-bromosuccinimide serves as a controlled source of bromine radicals [4]. The key advantage of this approach lies in maintaining a low steady-state concentration of molecular bromine, which minimizes competing electrophilic addition reactions while promoting selective benzylic bromination.

The reaction mechanism involves the initial generation of trace amounts of hydrogen bromide, which reacts with N-bromosuccinimide to produce bromine molecules and succinimide [4]. The low concentration of bromine ensures that radical abstraction at benzylic positions predominates over other potential reaction pathways.

Optimal Reaction Conditions

For the synthesis of 1,2-Bis(bromomethyl)naphthalene via Wohl-Ziegler bromination, carbon tetrachloride serves as the preferred solvent, though trifluorotoluene has been proposed as a more environmentally friendly alternative [4]. The reaction typically requires a radical initiator such as azobisisobutyronitrile or benzoyl peroxide to initiate the radical chain process.

Temperature control remains critical, with optimal conditions typically ranging from 70-80°C. The reaction is usually conducted under reflux conditions with continuous monitoring to determine completion, which is indicated by the conversion of the denser N-bromosuccinimide to the floating succinimide byproduct [4].

Photobromination Techniques

Photobromination represents one of the most efficient and selective methods for synthesizing bis(bromomethyl)naphthalenes, offering quantitative yields under mild conditions [5]. This approach leverages visible light irradiation to activate the bromination process, providing excellent control over reaction selectivity and minimizing harsh reaction conditions.

Photochemical Activation Mechanism

The photobromination process utilizes visible light to promote the selective bromination of benzylic positions. Under photochemical conditions, N-bromosuccinimide can be activated to generate reactive brominating species without the need for elevated temperatures or aggressive radical initiators [5]. This activation leads to enhanced selectivity for benzylic bromination over competing reaction pathways.

Studies have demonstrated that visible light irradiation in benzene solvent provides extremely effective conditions for increasing reaction selectivity and product purification efficiency [5]. The photobromination of 1,2-dimethylnaphthalene with 2.2 molar equivalents of N-bromosuccinimide quantitatively affords the corresponding bis(bromomethyl)naphthalene.

Reaction Optimization and Conditions

The photobromination process offers several advantages over thermal methods, including lower reaction temperatures (typically 20-25°C), reduced side product formation, and simplified purification procedures [5]. The reaction can be conducted under ambient atmospheric conditions, eliminating the need for stringent inert atmosphere requirements.

The light source selection proves critical for optimal results. Studies have shown that compact fluorescent lamps or LED sources provide adequate photochemical activation while maintaining energy efficiency [6]. The transparent fluorinated ethylene polymer tubing has been successfully employed in flow photochemistry applications, demonstrating the scalability of photobromination methods.

Modern Synthetic Approaches

Catalytic Methods

Contemporary synthetic approaches to 1,2-Bis(bromomethyl)naphthalene synthesis have increasingly focused on catalytic methodologies that offer improved efficiency, selectivity, and environmental compatibility. These methods represent significant advances over traditional approaches by incorporating heterogeneous catalysts and novel activation strategies.

Zeolite-Catalyzed Bromination

Zeolite catalysts have emerged as highly effective promoters for naphthalene bromination reactions, offering excellent yields and improved reaction control [7]. The use of HY zeolite and Synclyst catalysts has demonstrated remarkable efficiency in brominating naphthalene derivatives, with yields exceeding 92-96% under optimized conditions [7].

The catalytic mechanism involves the activation of bromine molecules through interaction with the acidic sites of the zeolite framework. This activation enhances the electrophilic character of bromine, promoting selective attack at benzylic positions while minimizing ring bromination. The heterogeneous nature of these catalysts facilitates product separation and catalyst recovery.

Optimal conditions for zeolite-catalyzed bromination typically involve calcination of the catalyst at 550°C for at least 6 hours prior to use [7]. The reaction is conducted under stirring conditions with dichloromethane as the preferred solvent, maintaining reaction temperatures between 25-50°C.

Metal-Catalyzed Bromination Systems

Iron-catalyzed bromination has been investigated for naphthalene derivatives, though with varying degrees of regioselectivity [2]. The presence of iron powder as a catalyst leads to the formation of multiple brominated products, with the product distribution dependent on catalyst loading and reaction conditions.

Studies have shown that decreasing the amount of iron catalyst can improve the selectivity toward specific brominated products [2]. However, the complexity of product mixtures often limits the practical utility of iron-catalyzed systems for selective bis(bromomethyl)naphthalene synthesis.

Green Chemistry Approaches

The development of environmentally sustainable synthetic methods for 1,2-Bis(bromomethyl)naphthalene has become increasingly important in modern chemical manufacturing. These approaches focus on reducing environmental impact while maintaining synthetic efficiency and product quality.

Electrochemical Bromination

Electrochemical bromination represents a significant advancement in sustainable synthetic methodology, offering exceptional environmental benefits and scalability [8]. This approach utilizes sodium bromide as a cheap and readily available bromine source, eliminating the need for hazardous molecular bromine or N-bromosuccinimide.

The electrochemical process employs oxygen-vacancy-rich cobalt oxide catalysts that demonstrate high bromine selectivity and reaction rates at room temperature [8]. The catalyst delivers ultralow operating potentials within 50 millivolts to catalyze bromine evolution reaction at 10 milliamperes per square centimeter, enabling energy-efficient synthesis.

Key advantages of electrochemical bromination include:

- Room temperature operation

- High Faradaic efficiencies exceeding 90%

- Scalability to kilogram quantities

- Compatibility with renewable energy sources

- Minimal waste generation

Continuous Flow Chemistry

Flow chemistry approaches offer significant advantages for bromination reactions, including enhanced safety, improved heat and mass transfer, and better reaction control [9] [6]. These methods address many of the inherent challenges associated with bromination chemistry, particularly the handling of hazardous brominating agents.

In situ bromine generation within flow reactors eliminates the need for bromine storage and transport, significantly reducing safety risks [9]. The high surface-to-volume ratio in flow systems ensures excellent parameter control, leading to optimal selectivities and conversions with minimal reagent consumption.

Flow photochemistry has demonstrated particular promise for benzylic bromination reactions [6]. The use of readily available household compact fluorescent lamps in transparent fluorinated ethylene polymer tubing provides an economical and scalable approach to photobromination. Acetonitrile serves as a safer alternative to chlorinated solvents, with only 1.05 equivalents of N-bromosuccinimide required for complete transformation.

Sustainable Solvent Systems

The selection of environmentally benign solvents represents a critical aspect of green bromination chemistry. Traditional chlorinated solvents such as carbon tetrachloride and chloroform pose significant environmental and health concerns, driving the development of alternative solvent systems [9] [10].

Water-based systems have shown particular promise for certain bromination applications. The use of aqueous sodium hypochlorite as an oxidizing agent coupled with hydrobromic acid enables safe bromine generation under mild conditions [9]. This approach eliminates the hazards associated with molecular bromine while maintaining high reaction efficiency.

Ionic liquids have emerged as promising alternatives for specialized applications requiring unique solvent properties [9]. Trioctyl-(3-sulfopropyl)ammonium perchlorate has been successfully employed for bromination reactions that require specific solubility characteristics.

Purification and Characterization Techniques

The successful synthesis of 1,2-Bis(bromomethyl)naphthalene requires sophisticated purification and characterization methods to ensure product purity and confirm structural integrity. These techniques are essential for both analytical confirmation and preparative isolation of the target compound.

Crystallization and Physical Purification

Crystallization remains the most practical and cost-effective method for purifying 1,2-Bis(bromomethyl)naphthalene on both laboratory and industrial scales. The compound typically crystallizes as pale brown or white crystals, depending on purity level [11] [5].

The optimal crystallization conditions involve dissolving the crude product in dichloromethane followed by slow addition of hexane to induce crystallization [5]. This mixed solvent system provides good solubility for the target compound while promoting selective crystallization and rejection of impurities.

Temperature control during crystallization proves critical for achieving optimal purity. Gradual cooling from elevated temperatures allows for better crystal formation and higher purity levels. Multiple recrystallization cycles may be necessary to achieve analytical purity, though this approach reduces overall yield recovery.

Spectroscopic Characterization

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural characterization for 1,2-Bis(bromomethyl)naphthalene. ¹H NMR spectroscopy reveals characteristic signals for the bromomethyl groups, typically appearing as singlets at δ 4.7-4.8 ppm in deuterated chloroform [12] [13].

¹³C NMR spectroscopy confirms the carbon framework and substitution pattern. The bromomethyl carbons typically appear at δ 29-31 ppm, while the aromatic carbons of the naphthalene ring system display characteristic chemical shifts in the aromatic region [12].

Infrared spectroscopy provides valuable functional group identification, with C-Br stretching vibrations typically observed in the 500-600 cm⁻¹ region [13]. The aromatic C-H stretching appears in the 3030-3090 cm⁻¹ region, while aromatic C=C stretching occurs around 1450-1500 cm⁻¹.

Mass Spectrometric Analysis

Mass spectrometry confirms molecular weight and provides fragmentation patterns characteristic of brominated naphthalene derivatives. The molecular ion peak appears at m/z 314, corresponding to the molecular formula C₁₂H₁₀Br₂ .

Gas chromatography-mass spectrometry analysis enables both qualitative identification and quantitative analysis of reaction products. This technique proves particularly valuable for monitoring reaction progress and assessing product purity in complex reaction mixtures [11].

Scale-up Considerations and Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production of 1,2-Bis(bromomethyl)naphthalene presents numerous technical and economic challenges that require careful consideration of engineering principles, safety requirements, and economic optimization.

Heat and Mass Transfer Challenges

Industrial-scale bromination reactions face significant heat and mass transfer limitations that do not typically affect laboratory-scale syntheses. The exothermic nature of bromination reactions requires efficient heat removal systems to maintain optimal reaction temperatures and prevent thermal runaway conditions [15].

Heat transfer coefficients decrease significantly as reactor size increases, necessitating the implementation of specialized heat exchange systems. Continuous flow reactors offer superior heat transfer characteristics compared to traditional batch reactors, making them increasingly attractive for industrial bromination applications [6].

Mass transfer limitations become particularly pronounced in large-scale reactors where achieving uniform mixing and maintaining homogeneous reaction conditions becomes challenging. The implementation of static mixers and advanced impeller designs helps address these limitations while maintaining reaction efficiency.

Safety and Environmental Considerations

Industrial bromination operations require comprehensive safety systems to manage the hazards associated with brominating agents and organic solvents. The volatility and toxicity of bromine and related compounds necessitate sophisticated containment and emission control systems [9].

Continuous monitoring systems for bromine vapor concentrations are essential for maintaining safe working conditions. Emergency response procedures must address potential bromine releases and ensure adequate personal protective equipment availability for operational personnel.

Environmental regulations increasingly restrict the use of chlorinated solvents and brominated compounds, driving the adoption of greener synthetic methodologies. Industrial operations must balance regulatory compliance with economic considerations when selecting synthetic approaches [10].

Economic Optimization Strategies

The economic viability of industrial 1,2-Bis(bromomethyl)naphthalene synthesis depends on optimizing multiple factors including raw material costs, energy consumption, waste disposal expenses, and capital equipment requirements [8].

Raw material costs typically represent the largest component of production expenses. The choice of brominating agent significantly impacts overall economics, with electrochemical methods offering potential cost savings through the use of inexpensive sodium bromide versus expensive N-bromosuccinimide [8].

Energy consumption optimization focuses on minimizing heating and cooling requirements through process intensification and heat integration strategies. Continuous flow processes often provide energy advantages through improved heat transfer and reduced thermal mass requirements [6].

Waste minimization strategies reduce disposal costs while improving environmental compliance. The implementation of atom-economical synthetic routes and solvent recovery systems significantly impacts overall production economics [10].

Process Intensification Technologies

Microreactor technology offers significant advantages for industrial bromination applications, providing enhanced safety, improved selectivity, and reduced capital requirements [6]. The high surface-to-volume ratios achievable in microreactors enable excellent temperature control and rapid mixing, leading to improved reaction outcomes.

Continuous processing eliminates the batch-to-batch variability inherent in traditional manufacturing approaches while enabling real-time quality control and process optimization. The reduced hold-up volumes in continuous systems minimize safety risks associated with brominating agents [9].

Integration of in situ brominating agent generation with continuous reaction and product separation creates highly efficient manufacturing processes that minimize handling of hazardous materials while maximizing process efficiency [9] [8].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard